11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9
CAS No.:
Cat. No.: VC16658722
Molecular Formula: C20H34O5
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34O5 |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2 |
| Standard InChI Key | VKTIONYPMSCHQI-SCKSEUPPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Configuration
The compound retains the core structure of PGFM, featuring a cyclopentane ring with hydroxyl and ketone functional groups. The deuterium atoms are strategically incorporated at positions resistant to metabolic exchange, typically on the carboxyl side chain and adjacent carbons. This labeling minimizes isotopic interference during mass spectrometric analysis while preserving the molecule’s chromatographic behavior .
Table 1: Structural Features of 11β-13,14-Dihydro-15-Keto Prostaglandin F2α-d9
| Feature | Description |
|---|---|
| Molecular Formula | C₂₀H₂₅D₉O₅ |
| Deuterium Positions | Carbons 3, 4, 5, 6, 7, 8, 12, 13, 14 (non-exchangeable sites) |
| Key Functional Groups | 15-keto, 11β-hydroxyl, 13,14-dihydro saturation |
Biosynthesis and Synthetic Routes
Endogenous Formation
PGFM is synthesized via sequential enzymatic modifications of PGF2α:
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15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): Oxidizes the 15-hydroxy group to a ketone.
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Prostaglandin Δ13-Reductase: Reduces the 13,14-double bond, yielding the dihydro-keto structure .
Laboratory Synthesis
The deuterated analog is produced through semi-synthetic routes:
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Precursor Derivatization: PGF2α is enzymatically converted to PGFM using 15-PGDH and Δ13-reductase.
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Deuterium Incorporation: Catalytic deuteration or chemical exchange under controlled pH and temperature ensures site-specific labeling. Industrial-scale synthesis remains proprietary, though enzymatic methods dominate due to stereochemical precision .
Analytical Applications in Mass Spectrometry
Role as an Internal Standard
The compound’s isotopic signature (mass shift of +9 Da) allows discrimination from endogenous PGFM in LC-MS/MS workflows. Key parameters include:
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Ionization: Negative electrospray ionization (ESI) optimizes detection.
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Fragmentation: Precursor ion m/z 369.3 → product ion m/z 271.2 at 18 eV collision energy.
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Chromatography: C18 columns with acetonitrile/0.1% formic acid gradients resolve isobaric interferences .
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | 369.3 |
| Product Ion (m/z) | 271.2 |
| Collision Energy | 18 eV |
| Column | C18 (2.1 × 50 mm, 1.7 µm) |
Biological and Pathophysiological Relevance
Reproductive Physiology
PGF2α and its metabolites regulate luteolysis and uterine contractions. In microminipigs, exogenous PGF2α administration shortened estrous intervals by 54%, correlating with corpus luteum regression . The deuterated analog enables precise measurement of PGFM fluctuations during ovarian cycles.
Inflammatory and Metabolic Pathways
Isoprostanes like PGFM are biomarkers of oxidative stress. Non-enzymatic peroxidation of arachidonic acid generates isomers with cis-oriented side chains, distinguishable from enzymatic prostaglandins via chiral chromatography .
Comparative Analysis with Prostaglandin Metabolites
Stability and Specificity
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Deuterated vs. Non-Deuterated PGFM: The d9 analog exhibits 98% stability over 72 hours at -80°C, versus 63% for non-deuterated PGFM in plasma.
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Cross-Reactivity: Immunoassays for PGFM show 12% cross-reactivity with 15-keto-PGE2, necessitating LC-MS/MS validation .
Table 3: Biomarker Performance in Disease Models
| Biomarker Panel | Disease Context | AUROC |
|---|---|---|
| dhk PGD2 + 20-COOH AA | NASH vs. NAFL | 1.00 |
| 11,12-diHETrE | NAFL vs. Healthy Controls | 0.97 |
Methodological Considerations
Sample Preparation
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Solid-Phase Extraction (SPE): C8 cartridges achieve 85% recovery from serum.
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Storage: Aliquot in methyl acetate at -80°C prevents hydrolysis (<2% degradation/month).
Data Validation
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